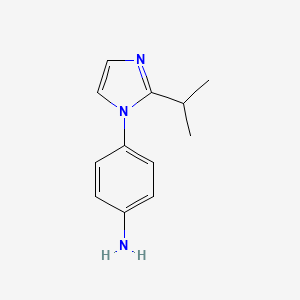

4-(2-Isopropyl-imidazol-1-yl)-phenylamine

Description

4-(2-Isopropyl-imidazol-1-yl)-phenylamine: is an organic compound characterized by the presence of an imidazole ring substituted with an isopropyl group and attached to a phenylamine moiety

Properties

IUPAC Name |

4-(2-propan-2-ylimidazol-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-9(2)12-14-7-8-15(12)11-5-3-10(13)4-6-11/h3-9H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRNTJFNAAFXNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazole Formation: The synthesis typically begins with the formation of the imidazole ring. This can be achieved through the cyclization of glyoxal, ammonia, and an appropriate aldehyde under acidic conditions.

Isopropyl Substitution: The imidazole ring is then alkylated with isopropyl halide (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate to introduce the isopropyl group.

Phenylamine Attachment: The final step involves the nucleophilic aromatic substitution of the imidazole derivative with a halogenated benzene derivative, such as 4-chloronitrobenzene, followed by reduction of the nitro group to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

In an industrial setting, the synthesis of 4-(2-Isopropyl-imidazol-1-yl)-phenylamine may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and automated reaction monitoring are often employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives under strong oxidizing conditions.

Reduction: The nitro group in intermediates can be reduced to an amine using hydrogenation techniques.

Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH).

Major Products

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Primary amines.

Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Isopropyl-imidazol-1-yl)-phenylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying biological processes at the molecular level.

Medicine

In medicinal chemistry, 4-(2-Isopropyl-imidazol-1-yl)-phenylamine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism by which 4-(2-Isopropyl-imidazol-1-yl)-phenylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the phenylamine moiety can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

- 4-(2-Methyl-imidazol-1-yl)-phenylamine

- 4-(2-Ethyl-imidazol-1-yl)-phenylamine

- 4-(2-Propyl-imidazol-1-yl)-phenylamine

Uniqueness

Compared to its analogs, 4-(2-Isopropyl-imidazol-1-yl)-phenylamine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity patterns and biological activities, making it a compound of particular interest for further study.

Biological Activity

4-(2-Isopropyl-imidazol-1-yl)-phenylamine, also known by its CAS number 745737-06-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₅N₃

- Molecular Weight : 201.27 g/mol

- Structure : The compound features an imidazole ring that is substituted by an isopropyl group and a phenylamine moiety, which may influence its interaction with biological targets.

The biological activity of 4-(2-Isopropyl-imidazol-1-yl)-phenylamine is primarily attributed to its ability to interact with various proteins and enzymes. The imidazole group is known for its role in catalysis and binding interactions in biochemical processes.

Target Proteins

Research indicates that this compound may target:

- Kinases : Inhibitory effects on specific kinases have been observed, which are crucial for cell signaling pathways.

- Enzymes : Potential interactions with enzymes involved in metabolic pathways suggest a role in modulating biochemical reactions.

Biological Activities

The compound exhibits a range of biological activities including:

- Anticancer Activity

-

Antimicrobial Effects

- Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the context of infectious diseases .

- Anti-inflammatory Properties

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 4-(2-Isopropyl-imidazol-1-yl)-phenylamine is crucial for evaluating its therapeutic potential:

- Absorption : The compound shows favorable absorption characteristics, which may enhance its bioavailability.

- Metabolism : Initial studies indicate that it undergoes metabolic transformations that could influence its efficacy and safety profile.

- Toxicity : Toxicological assessments are necessary to determine safe dosage ranges and identify any adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.